molecular formula C21H27NO6 B11165745 N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine

N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine

Cat. No.: B11165745
M. Wt: 389.4 g/mol
InChI Key: SSNNGMRBCCUBQG-AWEZNQCLSA-N
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Description

N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the chromen ring.

    Reduction: Reduced forms of the acyl group.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine involves its interaction with various molecular targets. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine
  • N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-D-leucine

Uniqueness

N-{[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanine is unique due to its specific substitution pattern on the chromen ring and the presence of the L-alanine moiety

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

(2S)-2-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C21H27NO6/c1-4-5-6-7-8-17-13(2)16-10-9-15(11-18(16)28-21(17)26)27-12-19(23)22-14(3)20(24)25/h9-11,14H,4-8,12H2,1-3H3,(H,22,23)(H,24,25)/t14-/m0/s1

InChI Key

SSNNGMRBCCUBQG-AWEZNQCLSA-N

Isomeric SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)N[C@@H](C)C(=O)O)OC1=O)C

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)NC(C)C(=O)O)OC1=O)C

Origin of Product

United States

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